
2-(4-chlorophenoxy)-N'-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide is not fully understood. However, it has been suggested that the compound may exert its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. The compound may also exhibit its antitumor activity by inducing apoptosis in cancer cells. Further studies are required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and urease. It has also been reported to exhibit antioxidant activity. In addition, the compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. These effects suggest that the compound may have potential therapeutic applications in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chlorophenoxy)-N'-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide in lab experiments include its relatively simple synthesis method, and its potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its use in certain assays, as well as the lack of information on its toxicity and bioavailability.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenoxy)-N'-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Studies to evaluate the toxicity and bioavailability of the compound.
3. Studies to investigate the potential use of the compound as a ligand for the design of metal complexes.
4. Studies to investigate the potential use of the compound as a corrosion inhibitor.
5. Studies to investigate the potential use of the compound in the treatment of various diseases, such as cancer and inflammation.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N'-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. Further studies are required to fully understand the potential applications of this compound in various fields of scientific research.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N'-(3-methyl-4-nitro-1H-pyrazol-5-yl)acetohydrazide has been studied for its potential applications in various fields of scientific research. This compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a corrosion inhibitor, as well as a ligand for the design of metal complexes. The compound has been tested against various bacterial and fungal strains, and has shown promising results in inhibiting their growth.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N'-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O4/c1-7-11(18(20)21)12(16-14-7)17-15-10(19)6-22-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,19)(H2,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYJVJSMPZAQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NNC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N'-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(dicyclopropylmethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3833448.png)
![4-[(4-methoxyphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B3833455.png)
![N'-(2-furylmethylene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B3833459.png)
![2,2,2-trifluoro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B3833460.png)
![N,N'-bis[1-(hydroxymethyl)pentyl]ethanediamide](/img/structure/B3833466.png)
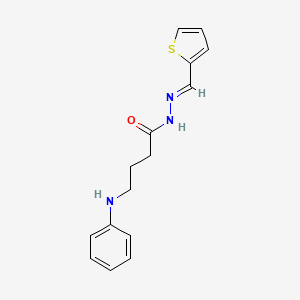
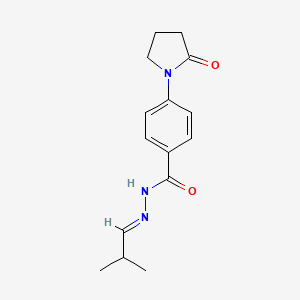
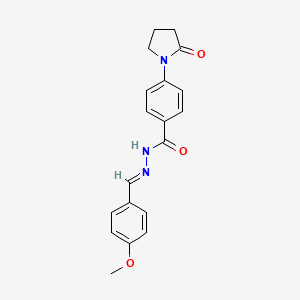
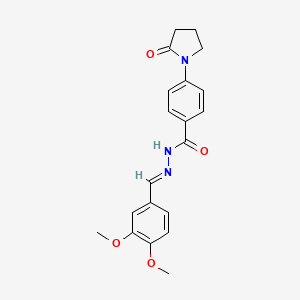
![methyl 1-{2-hydroxy-3-[3-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B3833516.png)

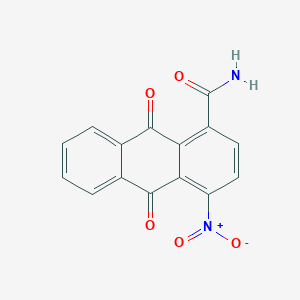
![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]benzenesulfonamide](/img/structure/B3833542.png)